molecular formula C17H19NO2S B5572093 N-ethyl-2-methoxy-4-(methylsulfanyl)-N-phenylbenzamide

N-ethyl-2-methoxy-4-(methylsulfanyl)-N-phenylbenzamide

Cat. No.: B5572093
M. Wt: 301.4 g/mol
InChI Key: YUJDYCJAKIEATI-UHFFFAOYSA-N
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Description

N-ethyl-2-methoxy-4-(methylsulfanyl)-N-phenylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a benzamide core with various substituents, including an ethyl group, a methoxy group, a methylsulfanyl group, and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-methoxy-4-(methylsulfanyl)-N-phenylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid derivatives with amines under dehydrating conditions.

    Introduction of Substituents: The substituents (ethyl, methoxy, methylsulfanyl, and phenyl groups) can be introduced through various organic reactions such as alkylation, methylation, and thiolation.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and reaction conditions is optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-methoxy-4-(methylsulfanyl)-N-phenylbenzamide can undergo several types of chemical reactions:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a probe to study biological pathways.

    Medicine: Potential pharmacological agent for treating diseases.

    Industry: Used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-2-methoxy-4-(methylsulfanyl)-N-phenylbenzamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-methoxy-4-(methylsulfanyl)-N-phenylacetamide
  • N-ethyl-2-methoxy-4-(methylsulfanyl)-N-phenylpropionamide

Uniqueness

N-ethyl-2-methoxy-4-(methylsulfanyl)-N-phenylbenzamide is unique due to its specific combination of substituents, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-ethyl-2-methoxy-4-methylsulfanyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-4-18(13-8-6-5-7-9-13)17(19)15-11-10-14(21-3)12-16(15)20-2/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJDYCJAKIEATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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